molecular formula C9H18ClN B2577622 2-Cyclobutyl-2-methylpyrrolidine;hydrochloride CAS No. 1889176-54-8

2-Cyclobutyl-2-methylpyrrolidine;hydrochloride

Cat. No.: B2577622
CAS No.: 1889176-54-8
M. Wt: 175.7
InChI Key: GSHQCUWXWVJZIJ-UHFFFAOYSA-N
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Description

2-Cyclobutyl-2-methylpyrrolidine;hydrochloride is a chemical compound with the molecular formula C9H17N·HCl It is a hydrochloride salt form of 2-cyclobutyl-2-methylpyrrolidine, which is a pyrrolidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclobutyl-2-methylpyrrolidine;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylmethylamine with methyl acrylate, followed by hydrogenation and cyclization to form the pyrrolidine ring. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutyl-2-methylpyrrolidine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, where the pyrrolidine nitrogen can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

2-Cyclobutyl-2-methylpyrrolidine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-cyclobutyl-2-methylpyrrolidine;hydrochloride involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropyl-2-methylpyrrolidine;hydrochloride
  • 2-Cyclopentyl-2-methylpyrrolidine;hydrochloride
  • 2-Cyclohexyl-2-methylpyrrolidine;hydrochloride

Uniqueness

2-Cyclobutyl-2-methylpyrrolidine;hydrochloride is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs

Biological Activity

2-Cyclobutyl-2-methylpyrrolidine;hydrochloride is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C9H17N·HCl, presents unique structural features that may influence its interactions with biological targets. Understanding its biological activity is critical for exploring its applications in drug development and therapeutic interventions.

The synthesis of this compound typically involves cyclization reactions, often starting from cyclobutylmethylamine and methyl acrylate. The process includes hydrogenation and subsequent addition of hydrochloric acid to form the hydrochloride salt. This compound's unique cyclobutyl group contributes distinct steric and electronic properties compared to other pyrrolidine derivatives, which may affect its biological interactions.

The biological activity of this compound is primarily attributed to its ability to act as a ligand for various receptors and enzymes. Its mechanism of action may involve modulation of receptor activity or inhibition of specific enzymatic pathways. Preliminary studies suggest that this compound could interact with transcription factors, potentially influencing gene expression related to various diseases, including cancer and inflammatory conditions .

Biological Activity

Recent research has highlighted several areas where this compound exhibits significant biological activity:

  • Anticancer Activity : Investigations into its effects on cancer cell lines have shown that this compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : The compound has been studied for its potential to modulate inflammatory pathways, suggesting its use in treating inflammatory diseases.
  • Enzymatic Inhibition : Studies indicate that it may inhibit specific enzymes, such as urease, which is critical in various physiological processes .

Case Studies and Research Findings

  • In Vitro Studies : A series of in vitro experiments demonstrated that derivatives of 2-cyclobutyl-2-methylpyrrolidine exhibited varying degrees of inhibitory activity against Spindlin1, a protein implicated in cancer progression. The most active derivatives showed IC50 values ranging from 1.6 to 11.8 µM, indicating significant potential as therapeutic agents .
  • Molecular Docking Studies : Molecular modeling tools have been utilized to analyze the binding affinities and interactions of this compound with target proteins. Docking studies revealed essential interactions between the pyrrolidine moiety and specific amino acid residues within the binding sites of target proteins, further elucidating the structure-activity relationship (SAR) of this class of compounds .
  • Transcription Factor Inhibition : Research has indicated that certain derivatives can inhibit transcription factors such as TEAD, which play a role in cellular proliferation and differentiation. This inhibition suggests potential applications in treating proliferative diseases like cancer .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructure TypeNotable Biological Activity
2-Cyclopropyl-2-methylpyrrolidine;HClCyclopropyl derivativeModerate anticancer activity
2-Cyclopentyl-2-methylpyrrolidine;HClCyclopentyl derivativeAnti-inflammatory properties
2-Cyclobutyl-2-methylpyrrolidine;HCl Cyclobutyl derivative High potency against Spindlin1 (IC50: 1.6 µM)

Properties

IUPAC Name

2-cyclobutyl-2-methylpyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c1-9(6-3-7-10-9)8-4-2-5-8;/h8,10H,2-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSHQCUWXWVJZIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)C2CCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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